1,3,5-Trifluoro-2-(trifluoromethoxy)benzene
Overview
Description
1,3,5-Trifluoro-2-(trifluoromethoxy)benzene is an aromatic compound that belongs to the class of trifluoromethyl ethers. This compound is characterized by the presence of three fluorine atoms attached to the benzene ring and a trifluoromethoxy group (-OCF3) at the second position. The incorporation of fluorine atoms into organic molecules often imparts unique properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Trifluoro-2-(trifluoromethoxy)benzene can be synthesized through several methods. One common approach involves the hydrogenolysis of 4-chloro-1-(trifluoromethoxy)benzene. This reaction typically requires the use of hydrogen gas and a palladium catalyst under specific conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale hydrogenolysis reactions. The process is optimized to ensure high yields and purity of the final product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
1,3,5-Trifluoro-2-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reaction is typically carried out in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can yield various substituted derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds .
Scientific Research Applications
1,3,5-Trifluoro-2-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials with unique properties, such as increased stability and resistance to degradation
Mechanism of Action
The mechanism of action of 1,3,5-Trifluoro-2-(trifluoromethoxy)benzene involves its interaction with specific molecular targets. The trifluoromethoxy group can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules. The pathways involved in its mechanism of action are still under investigation, but it is known that the presence of fluorine atoms can enhance the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
(Trifluoromethoxy)benzene: This compound has a similar structure but lacks the additional fluorine atoms on the benzene ring.
α,α,α-Trifluoroanisole: Another related compound with a trifluoromethoxy group attached to the benzene ring.
Uniqueness
1,3,5-Trifluoro-2-(trifluoromethoxy)benzene is unique due to the presence of multiple fluorine atoms, which impart distinct electronic and steric properties. These properties can enhance the compound’s reactivity and stability, making it valuable in various applications .
Properties
IUPAC Name |
1,3,5-trifluoro-2-(trifluoromethoxy)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F6O/c8-3-1-4(9)6(5(10)2-3)14-7(11,12)13/h1-2H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGFGBKJKVPXHSO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)OC(F)(F)F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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